5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol
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Overview
Description
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is a heterocyclic compound that features both a tetrahydropyridine ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
- 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is unique due to its combined tetrahydropyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1,5,9H,2-4H2,(H,10,11) |
InChI Key |
MBSJMFVQGZPGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC(=O)NO2 |
Origin of Product |
United States |
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